N-[2-(cyclohexylthio)ethyl]-4-methoxybenzamide
説明
N-[2-(cyclohexylthio)ethyl]-4-methoxybenzamide, also known as ML204, is a small molecule inhibitor that targets the voltage-gated potassium channel Kv1.3. This channel is involved in the activation and proliferation of T lymphocytes, making it a potential target for the treatment of autoimmune diseases and cancer. In
作用機序
N-[2-(cyclohexylthio)ethyl]-4-methoxybenzamide binds to the pore region of the Kv1.3 channel, blocking the flow of potassium ions and preventing T cell activation and proliferation. This leads to a reduction in the production of cytokines and chemokines, which are involved in the inflammatory response. This compound has also been shown to have a synergistic effect with other immunosuppressive drugs, such as cyclosporine A and tacrolimus, suggesting that it could be used in combination therapy for autoimmune diseases.
Biochemical and Physiological Effects
This compound has been shown to have a selective effect on Kv1.3 channels, with minimal off-target effects on other ion channels. It has also been shown to be non-toxic in vitro and in vivo, making it a promising candidate for further development as a therapeutic agent. In animal models of autoimmune diseases, this compound has been shown to reduce disease severity and improve clinical outcomes.
実験室実験の利点と制限
N-[2-(cyclohexylthio)ethyl]-4-methoxybenzamide is a small molecule inhibitor that can be easily synthesized and purified. It has been extensively characterized in vitro and in vivo, making it a reliable tool for studying the role of Kv1.3 channels in T cell activation and proliferation. However, its specificity for Kv1.3 channels may limit its use in other cell types or physiological systems.
将来の方向性
There are several potential future directions for the development of N-[2-(cyclohexylthio)ethyl]-4-methoxybenzamide as a therapeutic agent. One approach could be to optimize its pharmacokinetic properties, such as its bioavailability and half-life, to improve its efficacy in vivo. Another approach could be to develop analogs of this compound with improved selectivity or potency for Kv1.3 channels. Finally, this compound could be used as a tool to study the role of Kv1.3 channels in other physiological systems, such as the nervous system or cardiovascular system.
科学的研究の応用
N-[2-(cyclohexylthio)ethyl]-4-methoxybenzamide has been extensively studied for its potential therapeutic applications in autoimmune diseases and cancer. It has been shown to selectively inhibit Kv1.3 channels in T lymphocytes, leading to reduced T cell activation and proliferation. This makes it a potential treatment for autoimmune diseases such as multiple sclerosis, rheumatoid arthritis, and type 1 diabetes, as well as cancer, where T cell activation is important for tumor growth.
特性
IUPAC Name |
N-(2-cyclohexylsulfanylethyl)-4-methoxybenzamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO2S/c1-19-14-9-7-13(8-10-14)16(18)17-11-12-20-15-5-3-2-4-6-15/h7-10,15H,2-6,11-12H2,1H3,(H,17,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AJEMNMHLSOQFCK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NCCSC2CCCCC2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。